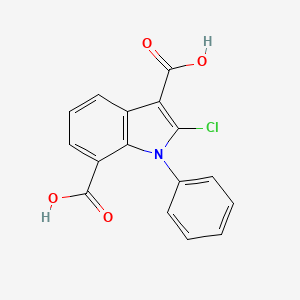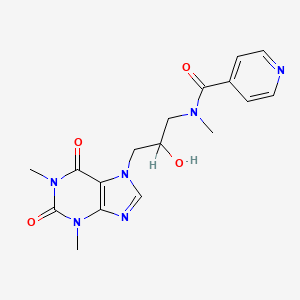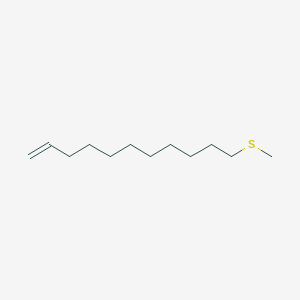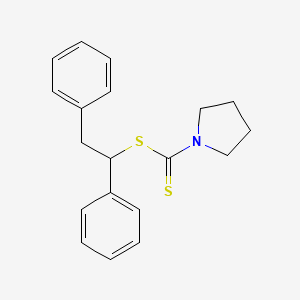![molecular formula C23H17N3S B14476611 N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine CAS No. 72307-67-6](/img/structure/B14476611.png)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine is a compound that combines the structural features of acridine and thiazole. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiazole derivatives also exhibit diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects . The combination of these two moieties in a single compound can potentially enhance its biological activity and therapeutic potential.
Méthodes De Préparation
The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and acridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cancer cell proliferation . The compound’s thiazole moiety may also contribute to its biological activity by interacting with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine core and exhibit similar DNA intercalation properties.
Thiazole derivatives: These compounds have the thiazole ring and show diverse biological activities.
Thiazacridine compounds: These are structurally related compounds that combine acridine and thiazole moieties and have been studied for their anticancer properties. The uniqueness of this compound lies in its combined structural features, which may enhance its biological activity and therapeutic potential compared to individual acridine or thiazole derivatives.
Propriétés
Numéro CAS |
72307-67-6 |
|---|---|
Formule moléculaire |
C23H17N3S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-acridin-9-yl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H17N3S/c1-15-10-12-16(13-11-15)21-14-27-23(25-21)26-22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2-14H,1H3,(H,24,25,26) |
Clé InChI |
VDQWEYZBYKXWBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)

